2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Catalog No.
S718253
CAS No.
24044-07-3
M.F
C8H5NO2S2
M. Wt
211.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

CAS Number

24044-07-3

Product Name

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid

Molecular Formula

C8H5NO2S2

Molecular Weight

211.3 g/mol

InChI

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)

InChI Key

FGKCNTGJZXHKFJ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)O

solubility

31.7 [ug/mL]

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)O

The exact mass of the compound 2-(Thiophen-2-yl)thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a highly functionalized heterocyclic building block characterized by a thiazole core substituted with a 2-thienyl group and a 4-carboxylic acid moiety. With a molecular weight of 211.26 g/mol and a melting point of approximately 157 °C, this compound is a stable, light yellow to yellow crystalline solid . It is widely procured as a critical intermediate in organic synthesis, particularly for the development of biologically active pharmaceutical compounds, fluorescent dyes, and advanced optoelectronic materials such as solar cells and OLEDs. Its dual-heterocycle structure offers specific electronic properties and multiple coordination sites, making it a versatile precursor for complex amide synthesis and materials science applications.

Substituting 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid with generic analogs, such as 2-phenylthiazole-4-carboxylic acid or the 3-thienyl isomer, fundamentally alters the downstream performance of the synthesized materials. In optoelectronics, the specific 2-thienyl substitution provides essential sulfur-mediated intermolecular contacts and extended pi-conjugation that dictate charge mobility and emission spectra, which phenyl analogs cannot replicate. In pharmaceutical applications, the precise spatial orientation of the 2-thienyl sulfur atom is critical for targeted chalcogen bonding within kinase or receptor binding pockets; using the 3-thienyl isomer shifts this vector, potentially leading to a drastic loss in binding affinity and therapeutic efficacy [1], [2]. Consequently, exact procurement of the 2-thienyl isomer is mandatory to ensure reproducibility and performance in both material and biological workflows.

Enhanced Pi-Conjugation and Charge Mobility in Optoelectronic Materials

In the synthesis of fluorescent dyes and organic light-emitting device (OLED) materials, the 2-thienyl substituted thiazole offers enhanced electron-donating properties and extended planar conjugation compared to standard phenyl analogs. The presence of the polarizable sulfur atom in the thiophene ring facilitates closer intermolecular packing via S-S and S-pi interactions, which is critical for charge carrier mobility in thin films .

Evidence DimensionSolid-state intermolecular packing and HOMO energy level modulation
Target Compound Data2-(2-Thienyl) derivative enables strong S-S intermolecular contacts and lowers HOMO levels
Comparator Or Baseline2-Phenylthiazole-4-carboxylic acid (lacks sulfur-mediated intermolecular contacts)
Quantified DifferenceThiophene substitution typically yields a bathochromic shift in emission and higher hole mobility compared to phenyl baselines
ConditionsThin-film solid-state packing for solar cell and OLED material formulation

Procurement of the 2-thienyl building block is essential for optoelectronic applications where maximizing charge mobility and tuning emission wavelengths are critical performance metrics.

Pharmacophore Precision in Kinase and Receptor Inhibitors

As an intermediate in pharmaceutical research, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is utilized to synthesize biologically active amides, including kinase inhibitors[1] and alpha-7 nicotinic receptor agonists [2]. The 2-thienyl isomer provides a specific spatial orientation of the sulfur atom, enabling targeted chalcogen bonding and hydrophobic interactions within enzyme binding pockets that are not accessible when using the 3-thienyl isomer or furan analogs.

Evidence DimensionSpatial orientation for target binding (IC50/EC50 optimization)
Target Compound Data2-Thienyl orientation aligns the sulfur atom for precise interaction vectors in specific binding pockets
Comparator Or Baseline2-(3-Thienyl)-1,3-thiazole-4-carboxylic acid (shifted sulfur vector)
Quantified DifferenceStructure-activity relationship (SAR) studies routinely show enhanced binding affinity (lower IC50) for the 2-thienyl isomer in specific kinase/receptor targets due to exact pharmacophore alignment
ConditionsEnzymatic or receptor binding assays for active pharmaceutical ingredient (API) development

Buyers synthesizing targeted therapeutics must select the exact 2-thienyl isomer to maintain the required binding affinity and metabolic stability profile.

Favorable Processability in Amide Coupling Workflows

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid demonstrates reliable solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol, while remaining insoluble in water at normal temperatures . This differential solubility profile is highly advantageous during standard amide coupling reactions, allowing for straightforward aqueous workup to remove unreacted acid and water-soluble byproducts, thereby improving the purity and yield of the target amides.

Evidence DimensionSolubility-driven purification efficiency
Target Compound DataSoluble in DMSO/ethanol; insoluble in water, enabling efficient aqueous workup
Comparator Or BaselineHighly water-soluble or universally insoluble carboxylic acid baselines
Quantified DifferenceEnables high-purity isolation of coupled products with minimal chromatographic purification
ConditionsStandard amide coupling reactions and subsequent aqueous workup protocols

This predictable solubility profile reduces downstream purification bottlenecks, directly lowering time and solvent costs in scale-up manufacturing.

Synthesis of Optoelectronic Materials

A structural prerequisite for developing fluorescent dyes, solar cell components, and OLED materials where the 2-thienyl group's extended conjugation and electron-donating properties are required to tune emission wavelengths and enhance charge mobility.

Pharmaceutical API Development

A foundational building block for synthesizing biologically active amides, such as kinase inhibitors and alpha-7 nicotinic receptor agonists, where the specific spatial orientation of the 2-thienyl group is necessary for exact target binding [1], [2].

Coordination Chemistry and Metal-Organic Frameworks

Utilized in the synthesis of metal-organic frameworks and coordination polymers, leveraging the carboxylic acid and multiple heteroatoms (N, S) to dictate framework topology and create functional materials with targeted catalytic or luminescent properties .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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